Tiratricol sodium

Overview

Description

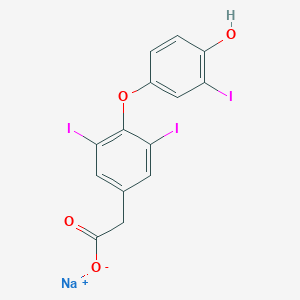

Tiratricol sodium, also known as triiodothyroacetic acid, is a synthetic derivative of thyroid hormones. It is structurally related to thyroxine and triiodothyronine, which are naturally occurring thyroid hormones. This compound is primarily used in scientific research and pharmaceutical applications due to its unique properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate involves multiple steps, starting from the iodination of phenol derivatives. The key steps include:

Iodination: Phenol derivatives are iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate.

Coupling Reaction: The iodinated phenol is then coupled with a diiodophenylacetic acid derivative in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Neutralization: The resulting product is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Iodination: Large quantities of phenol derivatives are iodinated in industrial reactors.

Automated Coupling: Automated systems are used for the coupling reaction to ensure consistency and efficiency.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Tiratricol sodium undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The iodinated aromatic rings can be reduced to deiodinated derivatives.

Substitution: The iodine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Halogen exchange reactions are carried out using reagents like sodium fluoride or bromine under controlled temperatures.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Deiodinated phenylacetate derivatives.

Substitution: Halogenated phenylacetate derivatives.

Scientific Research Applications

Tiratricol sodium has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of thyroid hormones.

Biology: Employed in studies investigating the metabolism and function of thyroid hormones.

Medicine: Utilized in the development of thyroid hormone analogs for therapeutic purposes.

Industry: Applied in the production of diagnostic reagents and pharmaceutical intermediates.

Mechanism of Action

The compound exerts its effects by mimicking the action of natural thyroid hormones. It binds to thyroid hormone receptors in target tissues, leading to the activation of gene transcription and subsequent physiological responses. The molecular targets include thyroid hormone receptors alpha and beta, which regulate various metabolic processes and developmental pathways.

Comparison with Similar Compounds

Similar Compounds

Thyroxine (T4): A naturally occurring thyroid hormone with four iodine atoms.

Triiodothyronine (T3): Another natural thyroid hormone with three iodine atoms.

Levothyroxine Sodium: A synthetic form of thyroxine used in hormone replacement therapy.

Liothyronine Sodium: A synthetic form of triiodothyronine used in hormone replacement therapy.

Uniqueness

Tiratricol sodium is unique due to its specific iodination pattern and its ability to act as a potent thyroid hormone analog. Unlike thyroxine and triiodothyronine, this compound is primarily used in research settings to study thyroid hormone function and metabolism.

Biological Activity

Tiratricol sodium, also known as 3,3′,5-triiodothyroacetic acid (TA3), is a thyroid hormone metabolite that exhibits various biological activities. This article delves into its mechanisms of action, clinical applications, and recent research findings, particularly focusing on its therapeutic potential in conditions like MCT8 deficiency and its metabolic effects.

Tiratricol functions primarily by mimicking the actions of thyroid hormones. It has been shown to inhibit the secretion of thyroid-stimulating hormone (TSH) from the pituitary gland, thereby regulating thyroid activity without the typical thyromimetic effects associated with other thyroid hormones. This selective action allows for therapeutic benefits while minimizing adverse effects related to hyperthyroidism.

Key Mechanisms:

- Inhibition of TSH Production: Tiratricol acts at the pituitary level to suppress TSH production, which is crucial for managing conditions where TSH levels need to be controlled .

- Enhanced Peripheral Effects: It has been observed to enhance hepatic and skeletal actions, increasing levels of sex hormone-binding globulin and ferritin, while reducing serum cholesterol and LDL levels .

1. MCT8 Deficiency

Recent studies have highlighted tiratricol's significant benefits for patients with monocarboxylate transporter 8 (MCT8) deficiency. This condition leads to impaired transport of thyroid hormones into cells, resulting in severe developmental delays and other complications.

- Survival Benefits: A large cohort study indicated that treatment with tiratricol is associated with a threefold reduction in mortality risk among patients with MCT8 deficiency . The study involved data from 228 patients across 173 sites globally and demonstrated that tiratricol effectively alleviates symptoms associated with peripheral thyrotoxicosis.

| Study Parameter | Tiratricol Group | Control Group |

|---|---|---|

| Mortality Risk | Hazard Ratio = 0.28 | N/A |

| Sample Size | 228 | N/A |

| Treatment Duration | Varies | N/A |

2. Thyroid Hormone Resistance

Tiratricol has shown promise in treating patients with resistance to thyroid hormone (RTH), particularly those with mutations affecting thyroid hormone signaling pathways. Its unique properties allow it to bypass certain transport limitations faced by traditional thyroid hormone therapies .

Case Studies

A randomized double-blind trial involving athyreotic patients demonstrated that those receiving tiratricol required significantly lower doses of L-T4 (levothyroxine) for equivalent TSH suppression compared to a placebo group. Specifically, participants needed 46% less L-T4 when treated with tiratricol .

Inhibitory Activity

Recent biochemical studies revealed that tiratricol exhibits potent inhibitory activity against human dihydroorotate dehydrogenase (hDHODH), an enzyme implicated in various diseases including autoimmune disorders and cancer. The IC50 value was determined to be approximately 0.754 μM, indicating its potential as a therapeutic agent in these conditions .

Properties

IUPAC Name |

sodium;2-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9I3O4.Na/c15-9-6-8(1-2-12(9)18)21-14-10(16)3-7(4-11(14)17)5-13(19)20;/h1-4,6,18H,5H2,(H,19,20);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBAIWCYEJXUMH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)[O-])I)I)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8I3NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-24-1 (Parent) | |

| Record name | Tiratricol sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90163779 | |

| Record name | Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1477-04-9 | |

| Record name | Tiratricol sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIRATRICOL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HK9045D54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.